molecular formula C5H5BrN2OS B3207554 2-Bromothiophene-3-carbohydrazide CAS No. 1043593-59-4

2-Bromothiophene-3-carbohydrazide

Cat. No.: B3207554
CAS No.: 1043593-59-4
M. Wt: 221.08 g/mol
InChI Key: MNGHMNIFQHWWDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromothiophene-3-carbohydrazide typically involves the reaction of 2-bromothiophene-3-carboxylic acid with hydrazine . The reaction is carried out in an alcoholic solution, which is a standard method for preparing carbohydrazides. The process involves the activation of esters or amides, followed by their reaction with hydrazine to yield thiophenecarbohydrazides with high purity and yields exceeding 90% .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Bromothiophene-3-carbohydrazide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiols, often in the presence of a base such as sodium hydroxide.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted thiophene derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Medicinal Chemistry

Antithrombotic Agents:
One of the primary applications of 2-bromothiophene derivatives, including 2-bromothiophene-3-carbohydrazide, is in the synthesis of antithrombotic drugs. The compound serves as an intermediate in the production of clopidogrel, a widely used antiplatelet medication. The synthesis process involves using 2-bromothiophene as a precursor for creating more complex structures necessary for pharmacological activity .

Antimicrobial Activity:
Research has indicated that thiophene derivatives exhibit antimicrobial properties. Studies have shown that compounds containing the thiophene ring can inhibit various bacterial strains, making them potential candidates for developing new antibiotics. The introduction of bromine and hydrazide functional groups may enhance these properties, allowing for more effective antimicrobial agents .

Organic Synthesis

Synthesis of Complex Molecules:
this compound is utilized in organic synthesis as a building block for constructing more complex molecules. Its reactive functional groups allow it to participate in various chemical reactions, such as nucleophilic substitutions and coupling reactions. This versatility makes it valuable for synthesizing compounds with specific desired properties .

Electrochemical Applications:
The compound has been investigated for its electrochemical behavior, particularly in the reduction processes at carbon cathodes. This application is significant in developing sensors and energy storage devices where thiophene derivatives can play a crucial role due to their conductive properties .

Material Science

Polymer Production:
Thiophene derivatives are often incorporated into polymers to enhance their electrical conductivity and thermal stability. This compound can be used to synthesize conducting polymers that have applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

Nanomaterials:
Recent studies have explored the use of thiophene-based compounds in nanomaterial synthesis. These materials can exhibit unique optical and electronic properties, making them suitable for applications in nanotechnology and materials engineering .

Mechanism of Action

The mechanism of action of 2-Bromothiophene-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives formed from the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its carbohydrazide functional group, which imparts distinct chemical reactivity and potential for forming various derivatives. This makes it a valuable intermediate in the synthesis of complex molecules with diverse applications in medicinal chemistry, materials science, and industrial chemistry.

Biological Activity

2-Bromothiophene-3-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is derived from thiophene, a five-membered heterocyclic compound containing sulfur. The presence of the bromine atom enhances its reactivity and biological activity. The molecular formula is C_7H_7BrN_4OS, and its structure can influence various biochemical pathways.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Antimicrobial Activity : Several studies have demonstrated that derivatives of this compound exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, it has shown promising results in inhibiting the growth of Escherichia coli and Staphylococcus aureus .
  • Anticancer Properties : Research indicates that this compound derivatives can inhibit the proliferation of cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer). The IC50 values for these compounds were reported to be less than 25 µM, indicating potent activity .
  • Enzyme Inhibition : The compound has been implicated in the inhibition of key enzymes involved in bacterial metabolism, which may contribute to its antimicrobial effects .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various derivatives of this compound against a panel of pathogens. The results are summarized in Table 1.

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
This compoundEscherichia coli16 µg/mL
Derivative APseudomonas aeruginosa64 µg/mL
Derivative BCandida albicans>128 µg/mL

Table 1: Antimicrobial activity of this compound and its derivatives.

Anticancer Activity

The anticancer potential was assessed through cell viability assays on various cancer cell lines. The findings are presented in Table 2.

CompoundCell LineIC50 (µM)
This compoundHepG-2 (liver cancer)<25
This compoundMCF-7 (breast cancer)<25
Derivative CPC-3 (prostate cancer)>50
Derivative DHCT-116 (colon cancer)>100

Table 2: Anticancer activity of this compound and its derivatives.

Case Studies

  • Study on Antimicrobial Efficacy : A recent publication highlighted the synthesis and evaluation of various thiophene derivatives, including this compound. It was found that modifications at the haloaryl position significantly impacted antimicrobial potency .
  • Cancer Cell Proliferation Inhibition : Another study focused on the anticancer properties, demonstrating that structurally diverse derivatives exhibited varying degrees of cytotoxicity against different cancer cell lines, suggesting that structural optimization could enhance therapeutic efficacy .

Properties

IUPAC Name

2-bromothiophene-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2OS/c6-4-3(1-2-10-4)5(9)8-7/h1-2H,7H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNGHMNIFQHWWDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1C(=O)NN)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00731120
Record name 2-Bromothiophene-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00731120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1043593-59-4
Record name 2-Bromo-3-thiophenecarboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1043593-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromothiophene-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00731120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromothiophene-3-carbohydrazide
Reactant of Route 2
Reactant of Route 2
2-Bromothiophene-3-carbohydrazide
Reactant of Route 3
Reactant of Route 3
2-Bromothiophene-3-carbohydrazide
Reactant of Route 4
Reactant of Route 4
2-Bromothiophene-3-carbohydrazide
Reactant of Route 5
2-Bromothiophene-3-carbohydrazide
Reactant of Route 6
Reactant of Route 6
2-Bromothiophene-3-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.